N-[3,5-bis(trifluoroMethyl)phenyl-N'-[(1R,2R)-2-(11bR)3,5-dihydro-4H-dinaphth[2,1-c
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Overview
Description
N-[3,5-bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(11bR)-3,5-dihydro-4H-dinaphth[2,1-c:1’,2’-e]azepin-4-yl]cyclohexyl]thiourea is a complex organic compound known for its unique structural features and significant applications in various fields of scientific research. This compound is characterized by the presence of trifluoromethyl groups and a dinaphthyl azepine moiety, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(11bR)-3,5-dihydro-4H-dinaphth[2,1-c:1’,2’-e]azepin-4-yl]cyclohexyl]thiourea involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:
Formation of the dinaphthyl azepine moiety: This step involves the cyclization of naphthalene derivatives under specific conditions to form the azepine ring.
Introduction of the trifluoromethyl groups: The trifluoromethyl groups are introduced through a series of reactions involving trifluoromethylation reagents.
Coupling with cyclohexylthiourea: The final step involves the coupling of the dinaphthyl azepine intermediate with cyclohexylthiourea under suitable conditions to yield the target compound.
Industrial production methods for this compound may involve optimization of reaction conditions to enhance yield and purity, as well as the use of scalable processes to meet the demands of large-scale synthesis .
Chemical Reactions Analysis
N-[3,5-bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(11bR)-3,5-dihydro-4H-dinaphth[2,1-c:1’,2’-e]azepin-4-yl]cyclohexyl]thiourea undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-[3,5-bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(11bR)-3,5-dihydro-4H-dinaphth[2,1-c:1’,2’-e]azepin-4-yl]cyclohexyl]thiourea has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a catalyst in various organic transformations, particularly in hydrogen-bonding catalysis.
Biology: It is employed in studies related to enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of advanced materials and as a reagent in the synthesis of other complex organic molecules
Mechanism of Action
The mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(11bR)-3,5-dihydro-4H-dinaphth[2,1-c:1’,2’-e]azepin-4-yl]cyclohexyl]thiourea involves its ability to form hydrogen bonds with target molecules. This interaction stabilizes transition states and facilitates various chemical transformations. The compound’s molecular targets include enzymes and receptors, where it can modulate their activity by binding to specific sites .
Comparison with Similar Compounds
N-[3,5-bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(11bR)-3,5-dihydro-4H-dinaphth[2,1-c:1’,2’-e]azepin-4-yl]cyclohexyl]thiourea can be compared with other thiourea derivatives, such as:
N,N’-Bis(3,5-bis(trifluoromethyl)phenyl)thiourea: This compound shares the trifluoromethyl groups but lacks the dinaphthyl azepine moiety, resulting in different chemical properties and applications.
N-(3,5-bis(trifluoromethyl)phenyl)-N’-cyclohexylthiourea: Similar to the target compound but without the dinaphthyl azepine structure, leading to variations in reactivity and biological activity.
The uniqueness of N-[3,5-bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(11bR)-3,5-dihydro-4H-dinaphth[2,1-c:1’,2’-e]azepin-4-yl]cyclohexyl]thiourea lies in its combination of structural features, which confer specific reactivity and interaction capabilities .
Properties
IUPAC Name |
1-[(1R,2R)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H31F6N3S/c38-36(39,40)26-17-27(37(41,42)43)19-28(18-26)44-35(47)45-31-11-5-6-12-32(31)46-20-24-15-13-22-7-1-3-9-29(22)33(24)34-25(21-46)16-14-23-8-2-4-10-30(23)34/h1-4,7-10,13-19,31-32H,5-6,11-12,20-21H2,(H2,44,45,47)/t31-,32-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHCLYDPDKSHJN-ROJLCIKYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)N3CC4=C(C5=CC=CC=C5C=C4)C6=C(C3)C=CC7=CC=CC=C76 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)N3CC4=C(C5=CC=CC=C5C=C4)C6=C(C3)C=CC7=CC=CC=C76 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H31F6N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
663.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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